molecular formula C9H9BrFN B1526067 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1233526-83-4

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1526067
M. Wt: 230.08 g/mol
InChI Key: ZMKJGCPZYHYIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 230.08 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The IUPAC name for this compound is “6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline” and its InChI code is "1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2" .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 230.08 and 212.09 . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C . It is insoluble in water .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods : The development of these compounds involves synthetic strategies for constructing the core scaffold .
    • Results : These compounds have shown potent biological activity, which has garnered a lot of attention in the scientific community .
  • Pharmaceutical Industry

    • Application : 7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate .
  • Synthesis of Abemaciclib

    • Application : A related compound, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer .
  • Antibacterial Property

    • Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • Results : The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
  • Antiviral Activity

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Agrochemicals
    • Application : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H335 . The compound is also classified as Acute Tox. 4 Oral .

properties

IUPAC Name

7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKJGCPZYHYIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods

Procedure details

tert-Butyl 7-bromo-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.272 g, 1.0 mmol) in ethyl acetate (1 mL) was treated with 4.0 M of hydrogen chloride in 1,4-dioxane (1.0 mL, 4.0 mmol) at r.t. for 2 h. The mixture was diluted with ethyl ether, and centrifugalized. The solvents were decanted. The residue was dried in-vacuo to afford the desired product as HCl salt which was directly used in next step reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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